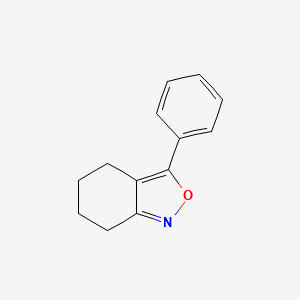

3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole

Description

Properties

IUPAC Name |

3-phenyl-4,5,6,7-tetrahydro-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBYSBSIUGGRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178823 | |

| Record name | 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24097-27-6 | |

| Record name | 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024097276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133087 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-4,5,6,7-TETRAHYDRO-2,1-BENZISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y4UVR1GDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydroxylamine with cyclohexanone under acidic conditions to form the desired benzisoxazole ring . Another approach involves the use of propargylic alcohols and N-protected hydroxylamines, followed by cyclization .

Industrial Production Methods

Industrial production methods for 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzisoxazole derivatives .

Scientific Research Applications

3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole is a chemical compound with the CAS No. 24097-27-6 . It belongs to the isoxazole class and has potential applications in scientific research across chemistry, biology, medicine, and industry.

Overview

- IUPAC Name 3-phenyl-4,5,6,7-tetrahydro-2,1-benzoxazole

- Molecular Formula C13H13NO

- Molecular Weight 199.25 g/mol

Scientific Research Applications

3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole serves as a building block in the synthesis of complex molecules, aids the study of biological systems, and has potential therapeutic uses due to its biological activity.

Chemistry

In chemistry, 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole is a building block for synthesizing more complex molecules. It can undergo reactions such as oxidation, reduction, and substitution.

- Oxidation It can be oxidized to form corresponding oxides.

- Reduction Reduction reactions can convert it into different reduced forms.

- Substitution It can undergo substitution reactions, where functional groups are replaced by other groups.

Biology

The compound is used in studying biological systems and can act as a ligand in biochemical assays. While the mechanism of action for 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole is largely unknown, isoxazoles are known to interact with biological targets by binding to active sites or allosteric modulation and may influence several biochemical pathways depending on their specific targets.

Medicine

This compound possesses potential therapeutic applications because of its biological activity. One patent document indicates that benzisoxazole compounds exhibit acetylcholinesterase inhibitory and serotonin reuptake inhibitory activity and can be used as a therapeutic agent for dementia, cognitive impairment, Alzheimer's disease, cerebrovascular dementia, Lewy body dementia, Parkinson's disease, mild cognitive impairment, frontotemporal dementia, Huntington's chorea, head trauma, Down syndrome, depression, anxiety, attention deficit hyperactivity disorder, and eating disorders .

Industry

It is used in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pantothenate Synthetase Inhibitors

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

- Structure : Pyrazolo-pyridine derivatives share a fused bicyclic system but replace the isoxazole oxygen with a pyrazole nitrogen.

- Activity : The most potent pyrazolo-pyridine derivative (compound 6ac ) exhibits an IC₅₀ of 21.8 ± 0.8 μM against MTB PS, with a minimum inhibitory concentration (MIC) of 26.7 μM against MTB .

- Comparison : The benzisoxazole analogue 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (compound 6 ) shows superior potency, with an IC₅₀ of 90 nM . This highlights the critical role of the isoxazole ring and hydrophobic substituents (e.g., tert-butyl) in enhancing PS inhibition.

Tetrahydrothieno[2,3-c]pyridine-3-carboxamides

- Structure : These compounds feature a thiophene ring fused to a pyridine system.

- Activity: Limited quantitative data are available, but molecular hybridization studies suggest moderate PS inhibition compared to benzisoxazoles .

Key Structural-Activity Insights

- Hydrophobic Substituents : Bulky alkyl groups (e.g., tert-butyl) on the benzene ring of benzisoxazoles enhance PS inhibition by improving hydrophobic interactions with the enzyme’s active site .

- Electronic Effects : The isoxazole ring’s electron-deficient nature may facilitate hydrogen bonding or dipole interactions with PS, unlike the pyrazole or thiophene systems .

Physicochemical Properties

Melting Points and Solubility

- Benzisoxazoles : Derivatives with longer alkyl chains (e.g., dodecyl) exhibit lower melting points (~199°C) due to increased flexibility, while rigid phenyl-substituted analogues (e.g., 3-phenyl) have higher thermal stability .

- Pyrazolo-pyridines : Higher melting points (e.g., 206°C for compound 9b ) correlate with stronger crystal lattice interactions in polar heterocycles .

Spectroscopic Data

- NMR Shifts : The ³-substituted phenyl group in benzisoxazoles causes downfield shifts in ¹H NMR (δ ~7.6–8.2 ppm for aromatic protons) due to electron withdrawal by the isoxazole ring .

- IR Stretching : Characteristic C=N and C-O stretches in benzisoxazoles (~2,200–2,970 cm⁻¹) differ from pyrazoles (~1,600 cm⁻¹ for N-H) .

Tabulated Comparison of Key Compounds

| Compound Class | Core Structure | IC₅₀ (MTB PS) | MIC (MTB) | Cytotoxicity (RAW 264.7) | Key Substituent |

|---|---|---|---|---|---|

| Benzisoxazole (e.g., compound 6 ) | 2,1-Benzisoxazole + tetrahydro | 90 nM | Not reported | Non-toxic at 50 μM | 5-tert-butyl, pyrazole |

| Pyrazolo-pyridine (e.g., 6ac ) | Pyrazolo[4,3-c]pyridine | 21.8 μM | 26.7 μM | Non-toxic at 50 μM | Benzoyl, 4-nitrophenyl |

| Thieno-pyridine | Thiophene + pyridine | Moderate | Not reported | Limited data | Carboxamide |

Biological Activity

3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole (CAS No. 24097-27-6) is a compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article compiles various research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

The biological activity of 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole is still under investigation. Preliminary studies suggest that compounds in the benzisoxazole family may exhibit a range of biological effects, including antimicrobial and antifungal properties.

The exact mechanism of action for 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole remains largely unknown. However, as a member of the isoxazole class:

- Target Interactions : Isoxazoles are known to interact with various biological targets through binding to active sites or allosteric modulation.

- Biochemical Pathways : They may influence several biochemical pathways depending on their specific targets.

Antimicrobial Properties

Research indicates that derivatives of benzisoxazole can possess significant antimicrobial activity. For instance:

- A study reported the synthesis and evaluation of related benzisoxazole derivatives against human pathogenic fungi. The results showed promising antifungal activity .

| Compound | Activity | MIC (µg/ml) |

|---|---|---|

| 3-Bromo-4,5,6,7-tetrahydro-benzisoxazole | Antifungal | 250 - 7.81 |

Antifungal Activity

In vitro studies have demonstrated that certain benzisoxazole derivatives exhibit antifungal properties against Candida albicans and other fungi. The Minimum Inhibitory Concentration (MIC) values suggest varying levels of potency compared to standard antifungal agents like fluconazole .

Case Studies and Research Findings

- Synthesis and Antifungal Properties : A study focused on synthesizing 3-bromo derivatives and assessing their antifungal activity against Candida albicans, revealing effective inhibition at low concentrations .

- Antimicrobial Activity : Another investigation into benzoxazoles highlighted their broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria. The synthesized compounds displayed MIC values ranging from 250 µg/ml to 7.81 µg/ml against various strains .

Pharmacokinetics

Currently, detailed pharmacokinetic data for 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole is limited. Information regarding its bioavailability, half-life, and clearance rates is not well-documented in the literature.

Comparison with Similar Compounds

3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole can be compared with other benzisoxazole derivatives in terms of structure and biological activity:

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| 3-Phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole | 199.25 g/mol | Potential antimicrobial |

| 3-Bromo derivative | Varies | Antifungal activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole?

- Answer : The compound is typically synthesized via [3+2] cycloaddition reactions between nitrile oxides and nitroalkenes, as demonstrated in regioselective syntheses of related dihydroisoxazoles . Oxidative cyclization of ortho-aminoaryl ketones using hypervalent iodine reagents is another established route, yielding benzisoxazole derivatives in good yields . For methylated derivatives, reactions with methyl iodide in sealed tubes at elevated temperatures (e.g., 95°C for 27 hours) have been reported .

Q. How is X-ray crystallography utilized to confirm the regiochemistry and structural conformation of benzisoxazole derivatives?

- Answer : X-ray diffraction analysis resolves bond lengths, angles, and ring puckering. For example, in 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole, X-ray data confirmed regioselectivity at the C4 position, while DFT calculations (M06-2X/6-31G(d)) validated transition states . SHELX software is widely used for refinement, with planar isoxazole rings and substituent dihedral angles (e.g., 70.33° between benzisoxazole and phenyl planes) providing structural insights .

Advanced Research Questions

Q. How do computational methods like DFT address contradictions in reaction mechanism hypotheses for benzisoxazole formation?

- Answer : DFT calculations at the M06-2X/6-31G(d) level with implicit solvent models (PCM) analyze transition-state energies and charge distribution. For example, studies on [3+2] cycloadditions between benzonitrile N-oxide and nitropropene revealed that nitromethyl regioselectivity at C4 is thermodynamically favored, resolving ambiguities from earlier low-resolution spectral data .

Q. What strategies resolve discrepancies in biological activity data for benzisoxazole derivatives?

- Answer : Comparative SAR studies are critical. For instance, 3-phenyl-4,5,6,7-tetrahydro-2,1-benzisoxazole derivatives showed lower pantothenate synthetase (PS) inhibition (IC₅₀ > 90 nM) compared to pyrazolo-pyridine analogues, attributed to hydrophobic substituent effects on the benzene ring. Activity discrepancies are resolved by systematic substitution patterns and enzymatic assays .

Q. What challenges arise in achieving regioselective synthesis of nitromethyl-substituted benzisoxazoles?

- Answer : Competing pathways in [3+2] cycloadditions often lead to mixed regioisomers. HPLC monitoring and controlled reaction conditions (e.g., 20-hour reflux in ethanol) improve selectivity. Structural validation via NOESY and HSQC NMR distinguishes C4 vs. C5 substitution, as seen in nitromethyl-3-phenyl-4,5-dihydroisoxazole .

Q. How are ring-puckering coordinates applied to analyze conformational dynamics in tetrahydrobenzisoxazoles?

- Answer : Cremer-Pople puckering parameters quantify nonplanar ring distortions. For 3-phenyl derivatives, puckering amplitudes (e.g., q = 0.45 Å) and phase angles (φ = 15°) are derived from crystallographic data. Deviations from planar geometry (e.g., exocyclic angles up to 138.2°) are linked to intramolecular steric interactions, validated by van der Waals contact analysis .

Methodological Notes

- Synthetic Optimization : Reflux times (18–24 hours) and solvent choices (DMSO for hydrazide cyclization; ethanol for benzaldehyde condensations) significantly impact yields .

- Data Validation : Cross-reference NMR (e.g., H, C) with computational spectra to resolve ambiguities in substituent positioning .

- Software Tools : SHELXL for crystallographic refinement , Gaussian for DFT calculations , and HPLC-MS for purity assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.